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Compound of Interest

Compound Name: 2-Allylpyridine

Cat. No.: B1609052 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-Allylpyridine, a versatile heterocyclic compound of interest in

pharmaceutical and materials science research. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide

emphasizes the synergy between these techniques for unambiguous structural elucidation and

purity assessment.

Introduction to 2-Allylpyridine
2-Allylpyridine, with the chemical formula C₈H₉N, is an aromatic heterocyclic compound

featuring a pyridine ring substituted with an allyl group at the 2-position[1]. Its molecular weight

is 119.16 g/mol [1]. The presence of both the aromatic pyridine moiety and the reactive allyl

group imparts unique chemical properties, making it a valuable building block in organic

synthesis. Accurate and thorough characterization of this molecule is paramount for its effective

utilization in research and development. This guide details the fundamental spectroscopic

techniques employed for this purpose.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment, connectivity, and number of different
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types of protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 2-Allylpyridine in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: A spectral width of approximately 12 ppm, centered around 5 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Assignments
The ¹H NMR spectrum of 2-Allylpyridine is expected to show distinct signals for the protons of

the pyridine ring and the allyl group. The electron-withdrawing nature of the nitrogen atom in

the pyridine ring deshields the ring protons, causing them to resonate at a lower field (higher

ppm) compared to benzene.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-6 (Pyridine) ~8.5 Doublet ~4.0 - 5.0

H-4 (Pyridine) ~7.6 Triplet of doublets ~7.5, 1.8

H-5 (Pyridine) ~7.1 Doublet of doublets ~7.5, 4.8

H-3 (Pyridine) ~7.1 Doublet ~7.5

H-1' (Allyl) ~5.9-6.1 Multiplet -

H-2' (Allyl, cis) ~5.2 Doublet ~10.0

H-2' (Allyl, trans) ~5.1 Doublet ~17.0

H-3' (Allyl) ~3.4 Doublet ~6.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the specific experimental conditions.

The proton adjacent to the nitrogen (H-6) is the most deshielded. The protons of the allyl group

exhibit characteristic splitting patterns: the methine proton (H-1') appears as a complex

multiplet due to coupling with both the methylene protons (H-3') and the terminal vinyl protons

(H-2'). The two terminal vinyl protons are diastereotopic and show distinct signals with different

coupling constants to the methine proton, corresponding to cis and trans relationships.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
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Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A spectral width of approximately 200 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Assignments
The proton-decoupled ¹³C NMR spectrum of 2-Allylpyridine is expected to show eight distinct

signals, corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2 (Pyridine) ~160

C-6 (Pyridine) ~149

C-4 (Pyridine) ~136

C-1' (Allyl) ~135

C-3 (Pyridine) ~123

C-5 (Pyridine) ~121

C-2' (Allyl) ~116

C-3' (Allyl) ~40

Note: These are approximate chemical shift values. Actual values may vary based on

experimental conditions.
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The carbon atom attached to the nitrogen (C-2) and the carbon at the 6-position are the most

downfield due to the deshielding effect of the nitrogen atom. The carbons of the allyl group

have characteristic chemical shifts, with the sp² hybridized carbons appearing in the range of

115-140 ppm and the sp³ hybridized methylene carbon appearing further upfield.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR
Sample Preparation: A thin film of neat liquid 2-Allylpyridine can be placed between two salt

plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a drop of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Processing: A background spectrum is first collected and then automatically subtracted from

the sample spectrum.

Data Interpretation and Assignments
The IR spectrum of 2-Allylpyridine will exhibit characteristic absorption bands for both the

pyridine ring and the allyl group.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3080-3010 C-H stretch
Aromatic (Pyridine) & Alkene

(Allyl)

2980-2850 C-H stretch Alkane (Allyl -CH₂-)

1640-1680 C=C stretch Alkene (Allyl)

1590, 1570, 1470, 1430 C=C and C=N ring stretching Pyridine

990 and 910 =C-H bend (out-of-plane) Monosubstituted alkene (Allyl)

780-740 C-H bend (out-of-plane) 2-substituted pyridine

The presence of bands above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized carbons

(aromatic and alkene). The C=C stretching of the allyl group is a key diagnostic peak. The

characteristic ring stretching vibrations of the pyridine ring and the out-of-plane C-H bending

bands for the substitution pattern are also important for structural confirmation.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and the

fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of 2-Allylpyridine is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron,

forming a molecular ion (M⁺•).

Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Data Interpretation and Fragmentation Pathway
The mass spectrum of 2-Allylpyridine will show a molecular ion peak corresponding to its

molecular weight (119 g/mol ). The fragmentation pattern is influenced by the stability of the

resulting ions and neutral fragments.

Expected Fragmentation:

Molecular Ion (M⁺•): The peak at m/z = 119 corresponds to the intact molecule with one

electron removed.

Loss of a hydrogen radical ([M-H]⁺): A peak at m/z = 118 can be observed due to the loss of

a hydrogen atom.

Loss of an allyl radical ([M-C₃H₅]⁺): Cleavage of the bond between the pyridine ring and the

allyl group would result in a fragment at m/z = 78, corresponding to the pyridyl cation. This is

often a significant peak due to the stability of the aromatic cation.

Tropylium-like ion: Rearrangement of the allyl group followed by fragmentation can lead to

the formation of a stable tropylium-like ion or other characteristic fragments.

2-Allylpyridine (M⁺•)
m/z = 119

[M-H]⁺
m/z = 118- H•

Pyridyl cation
m/z = 78

- •C₃H₅

Allyl radical
(neutral)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 2-Allylpyridine in EI-MS.

Conclusion
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The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful

toolkit for the comprehensive characterization of 2-Allylpyridine. ¹H and ¹³C NMR

spectroscopy elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the

presence of key functional groups, and mass spectrometry provides the molecular weight and

characteristic fragmentation patterns. The combined application of these methods, as detailed

in this guide, ensures the unambiguous identification and purity assessment of 2-Allylpyridine,

which is essential for its successful application in scientific research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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